3,5,5-Trimethyl-2(5H)-furanone

Description

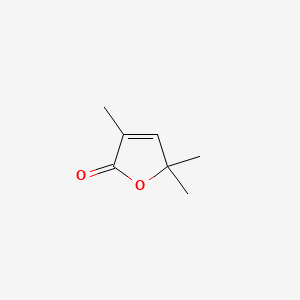

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylfuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVLYQLCBORARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198642 | |

| Record name | 3,5,5-Trimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-50-0 | |

| Record name | 3,5,5-Trimethyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,5-Trimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-TRIMETHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQP7Q0T53Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 3,5,5 Trimethyl 2 5h Furanone

Established Synthetic Pathways for 3,4,5-Trimethyl-2(5H)-furanone

A highly effective and straightforward synthetic strategy for 3,4,5-trimethyl-2(5H)-furanone begins with the commercially available compound 2,3-dimethylmaleic anhydride (B1165640). acs.orgugent.be This method is recognized for its efficiency and is suitable for producing the target compound on a large scale. acs.orgnih.govevitachem.com

The conversion of 2,3-dimethylmaleic anhydride to 3,4,5-trimethyl-2(5H)-furanone is accomplished through a two-step process involving nucleophilic addition followed by reduction. acs.orgevitachem.com

The first step involves the nucleophilic 1,2-addition of a methyl group to one of the carbonyl groups of the 2,3-dimethylmaleic anhydride ring. acs.orgevitachem.com This is typically achieved using an organometallic reagent such as methyllithium (B1224462) (MeLi). researchgate.netacs.org The reaction is performed at low temperatures, such as -78 °C, in a dry solvent like tetrahydrofuran (B95107) (THF). researchgate.net This addition results in the formation of a key intermediate, 5-hydroxy-3,4,5-trimethyl-2(5H)-furanone, which is a tertiary alcohol or hemiacetal. acs.orgevitachem.com This intermediate can be readily purified before proceeding to the next step. acs.org

The second step is the reduction of the intermediate hemiacetal. acs.orgevitachem.com Sodium borohydride (B1222165) (NaBH₄) is an effective reducing agent for this transformation. researchgate.netacs.orgnih.gov The reaction is typically carried out in a solvent mixture such as THF and water at 0 °C. acs.org This step selectively reduces the hemiacetal hydroxyl group to a hydrogen, completing the formation of the 3,4,5-trimethyl-2(5H)-furanone ring structure. evitachem.com

Comparison of Synthetic Efficiency and Yields

Research Findings on Synthetic Yields

| Step | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1. Nucleophilic Addition | 2,3-Dimethylmaleic anhydride, Methyllithium | 5-Hydroxy-3,4,5-trimethyl-2(5H)-furanone | 79% | researchgate.net |

| 2. Reduction | 5-Hydroxy-3,4,5-trimethyl-2(5H)-furanone, Sodium Borohydride | 3,4,5-Trimethyl-2(5H)-furanone | High (Overall 82%) | acs.org |

| Overall | 2,3-Dimethylmaleic anhydride | 3,4,5-Trimethyl-2(5H)-furanone | 82% | acs.org |

Advanced Synthetic Strategies and Scalability Considerations for 3,4,5-Trimethyl-2(5H)-furanone

The development of synthetic methods for furanone derivatives is an active area of research, with a focus on improving efficiency and applicability for various scales of production.

Stereoselective Synthesis Approaches for 3,5,5-Trimethyl-2(5H)-furanone (if applicable)

An analysis of the molecular structure of this compound is essential to determine the relevance of stereoselective synthesis. The structure consists of a five-membered furanone ring. ontosight.ainist.gov The carbon atoms are numbered starting from the heteroatom oxygen as position 1, with the carbonyl carbon at position 2. The molecule features a methyl group at position 3 and two methyl groups at position 5.

A chiral center, or stereocenter, is a carbon atom attached to four different substituent groups. In this compound, the carbon at position 5 is bonded to two identical methyl groups, an oxygen atom (position 1), and the carbon at position 4. Due to the presence of two identical methyl groups, this carbon is not a chiral center. The carbon at position 3 is part of a carbon-carbon double bond (C3=C4) and is therefore sp2-hybridized, meaning it is only bonded to three groups. Consequently, it cannot be a chiral center.

As the molecule lacks any chiral centers, it is an achiral compound. It does not have enantiomers or diastereomers. Therefore, stereoselective synthesis, which aims to selectively produce one stereoisomer over another, is not applicable to the production of this compound.

Sustainable and Green Chemistry Principles in this compound Production

While specific literature detailing green synthesis routes exclusively for this compound is limited, the principles of sustainable chemistry are widely applied to the synthesis of analogous furanone structures. These approaches focus on reducing environmental impact by using renewable catalysts, safer solvents, and more efficient reactions.

Research into the synthesis of various substituted furan-2(5H)-one derivatives has demonstrated the successful application of green chemistry principles. researchgate.net One notable approach involves the use of β-cyclodextrin as a reusable, biomimetic catalyst in water, which serves as a green solvent. researchgate.net The hydrophobic interior of the β-cyclodextrin facilitates the reaction, demonstrating a sustainable alternative to traditional organic solvents. researchgate.net Other studies have explored the use of natural catalysts like watermelon or lemon juice for certain furanone syntheses. researchgate.net

Another key area of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For the synthesis of 5-hydroxy-2(5H)-furanone, a related compound, a titanium silicate (B1173343) molecular sieve has been effectively used as a catalyst. rsc.org This method highlights a pathway that avoids the use of more hazardous reagents. Similarly, the use of hydrogen peroxide as an oxidant, as seen in the environmentally friendly synthesis of 2,3,5-trimethyl hydroquinone, offers a greener alternative to traditional, more polluting oxidizing agents. google.com

These examples from closely related syntheses provide a framework for developing sustainable production methods for this compound, focusing on catalytic processes and the use of environmentally benign reagents and solvents.

Table 1: Examples of Green Chemistry Approaches in the Synthesis of Analogous Furanone Compounds

| Catalyst/System | Target Product Type | Solvent | Key Green Advantage | Citation |

| β-Cyclodextrin | 3,4,5-Substituted furan-2(5H)-ones | Water | Use of a biomimetic, reusable catalyst in an aqueous medium. | researchgate.net |

| Titanium Silicate Molecular Sieve | 5-Hydroxy-2(5H)-furanone | Not specified | Application of a reusable heterogeneous catalyst. | rsc.org |

| Hydrogen Peroxide | 2,3,5-Trimethyl p-benzoquinone | Organic Solvent | Use of a cleaner oxidizing agent. | google.com |

Natural Occurrence and Biosynthetic Investigations of 3,5,5 Trimethyl 2 5h Furanone

Identification and Isolation of 3,5,5-Trimethyl-2(5H)-furanone from Biogenic Sources

The identification of this compound in natural sources has been accomplished through modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which is adept at separating and identifying volatile and semi-volatile organic compounds in complex mixtures.

Furanone compounds are known to be generated during the thermal treatment of plant matter. Studies on the mainstream smoke of heated tobacco products have detected various furans, including 2(5H)-furanone. nih.gov The formation of these compounds is often linked to the thermal degradation of sugars and amino acids naturally present in the tobacco leaves. nih.gov While the presence of the specific 3,5,5-trimethyl substituted version is not explicitly detailed in all smoke analyses, the general detection of the furanone core structure in such contexts is well-documented. nih.gov

The ecological role of this compound has been specifically identified in marine environments. It is recognized as a semiochemical for the red algae species Corallina mediterranea. Semiochemicals are compounds that mediate interactions between organisms. In this context, this compound is involved in the chemical communication system of the algae, potentially acting as an attractant or other signaling molecule. sigmaaldrich.com

Table 1: Identification of this compound in Food Matrices

| Food Matrix | Variety | Observation | Reference(s) |

| Hazelnuts | Coryllus avellana L. Var. Tonda Romana | Identified as a key odorant with an intense seasoning-like aroma after roasting. | oygardsbi.com, nih.gov |

Beyond its role in food aroma, this compound has been identified in other biological systems. As previously noted, its most distinct role is as a semiochemical involved in the chemical communication of the red algae Corallina mediterranea. sigmaaldrich.com This finding indicates that the compound is not just a byproduct of thermal processes but is also actively produced and utilized by living organisms for ecological interactions.

Elucidation of Biosynthetic Pathways for this compound

The formation of furanones in nature and during food processing can occur through both enzymatic (biosynthesis) and non-enzymatic pathways. For this compound, the primary context of its formation, particularly in food, appears to be non-enzymatic thermal reactions.

While the specific biosynthetic pathway for this compound has not been fully elucidated, the precursors for the general class of furans and furanones in food systems are well-understood. The formation of these compounds typically arises from the thermal degradation of several common biological molecules. oygardsbi.com

Key precursors for furanone formation include:

Carbohydrates: Sugars such as glucose, fructose, and lactose (B1674315) are major sources. oygardsbi.comresearchgate.net

Amino Acids: Certain amino acids, including serine, cysteine, alanine, threonine, and aspartic acid, can degrade and react to form the furan (B31954) ring. oygardsbi.com

Polyunsaturated Fatty Acids (PUFAs): The oxidation of PUFAs like linoleic and linolenic acid can generate intermediates that lead to furanone formation. researchgate.netresearchgate.net

Ascorbic Acid (Vitamin C): This compound is a highly potent precursor for furan formation upon heating. oygardsbi.comresearchgate.net

In the context of roasted hazelnuts, the formation of this compound is likely a result of these types of reactions, such as the Maillard reaction between sugars and amino acids, occurring at high temperatures. nih.govcambridge.org

Table 2: General Precursors for Furanone Formation in Thermally Treated Foods

| Precursor Class | Specific Examples | Reference(s) |

| Carbohydrates | Glucose, Fructose, Lactose | oygardsbi.com, researchgate.net |

| Amino Acids | Serine, Cysteine, Alanine | oygardsbi.com |

| Polyunsaturated Fatty Acids | Linoleic Acid, Linolenic Acid | researchgate.net, researchgate.net |

| Vitamins | Ascorbic Acid | oygardsbi.com, researchgate.net |

There is currently a lack of specific research identifying the enzymatic transformations and catalytic mechanisms responsible for the biosynthesis of this compound in biological systems like the red algae Corallina mediterranea. While the biosynthesis of other furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone in strawberries, has been characterized at the enzymatic level, this information cannot be directly extrapolated to this compound. nih.gov The formation of this compound in food matrices like roasted hazelnuts is predominantly considered a result of thermally-driven chemical reactions rather than enzymatic processes. nih.govcambridge.org Further research is required to determine if and how this compound is produced enzymatically in organisms that use it as a semiochemical.

Genetic Basis of this compound Biosynthesis

Detailed research into the specific genetic determinants controlling the biosynthesis of this compound is not extensively documented in publicly available scientific literature. While the biosynthetic pathways for various other furanone compounds have been investigated, uncovering specific genes and enzyme classes, the genetic blueprint for this compound remains an area requiring further scientific exploration.

In the broader context of furanone biosynthesis, studies on related compounds offer insights into the potential genetic mechanisms that could be involved. For instance, research on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in the yeast Zygosaccharomyces rouxii has identified key enzymes that positively regulate its synthesis. frontiersin.org Overexpression of the genes for fructose-1,6-bisphosphate aldolase (B8822740) (FBA) and triose phosphate (B84403) isomerase (TPI) was shown to significantly increase HDMF production, indicating their crucial role at the transcriptional level. frontiersin.org

Furthermore, investigations into the biosynthesis of maculalactones, a class of furanolides, have led to the identification of a biosynthetic gene cluster (BGC). biorxiv.org Within this cluster, core furanolide biosynthetic genes have been pinpointed, showcasing the common strategy of grouping necessary genes for the production of a specific metabolite. biorxiv.org

Similarly, studies on halogenated furanones produced by the marine red alga Delisea pulchra have focused on their role in interfering with bacterial quorum sensing. nih.gov While these studies delve into the genetic response of bacteria to furanones, they also highlight the existence of biosynthetic pathways in the producing organism that are yet to be fully genetically characterized. nih.govnih.gov

These examples from related furanones underscore the common approaches used to uncover the genetic basis of natural product biosynthesis, which typically involve:

Identifying the producing organism.

Screening for biosynthetic gene clusters.

Characterizing the function of individual genes and their corresponding enzymes.

Using genetic engineering techniques to confirm gene function and enhance production.

Although these studies provide a framework for future research, it is important to emphasize that the specific genes and regulatory networks for this compound biosynthesis have not yet been elucidated. The following table illustrates the types of genes and enzymes that have been identified for other furanone compounds, which could serve as a reference for future investigations into this compound.

| Gene/Enzyme Class | Function in Biosynthesis of Other Furanones | Potential Relevance to this compound |

| Polyketide Synthase (PKS) | Involved in the formation of the carbon backbone of some furanones like maculalactones. biorxiv.org | Could potentially be involved in assembling the initial carbon structure. |

| Aldolase | Key enzyme (e.g., Fructose-1,6-bisphosphate aldolase) in the biosynthesis of HDMF. frontiersin.org | An aldolase might catalyze a key bond formation in the pathway. |

| Isomerase | An enzyme such as Triose phosphate isomerase is crucial in the HDMF pathway. frontiersin.org | Isomerization steps are common in biosynthetic pathways to achieve the correct stereochemistry. |

| Acyltransferase | Transfers acyl groups, a common step in the modification of natural products. | Could be involved in adding or modifying side chains. |

| Methyltransferase | Adds methyl groups to a molecule. | Given the trimethyl structure, methyltransferases are highly likely to be involved. |

| Oxidoreductase | Catalyzes oxidation or reduction reactions, often modifying the core structure. | Likely required to achieve the final oxidation state of the furanone ring. |

Table 1. Examples of Gene and Enzyme Classes Involved in the Biosynthesis of Various Furanone Compounds and Their Potential Relevance to this compound.

Future research, potentially employing genome mining of organisms known to produce this compound coupled with transcriptomics and metabolomics, will be necessary to uncover the specific genetic basis of its formation.

Chemical Reactivity and Transformation Studies of 3,5,5 Trimethyl 2 5h Furanone

Intrinsic Reactivity of the 2(5H)-Furanone Scaffold in 3,5,5-Trimethyl-2(5H)-furanone

The 2(5H)-furanone ring is a highly versatile heterocyclic system. nih.gov Its reactivity is characterized by the interplay between the lactone functionality and the endocyclic double bond. nih.gov The presence of two oxygen atoms, a carbonyl group, and a C=C double bond creates multiple sites for potential chemical attack.

The 2(5H)-furanone scaffold possesses distinct sites susceptible to both nucleophilic and electrophilic attack. The carbonyl carbon (C2) is a primary electrophilic site, readily attacked by nucleophiles. This can lead to the addition or, more commonly, addition-elimination reactions that result in the opening of the lactone ring. smolecule.commdpi.com The C5 position, being adjacent to the ring oxygen, is another key electrophilic center, particularly when substituted with a good leaving group. researchgate.net The double bond (C3-C4) can also undergo electrophilic addition, although this is less common than reactions at the carbonyl group.

In this compound, the methyl groups significantly modulate this intrinsic reactivity. The electron-donating nature of the methyl group at C3 and the steric bulk of the gem-dimethyl groups at C5 influence the electronic and steric environment of the ring. Consequently, this compound exhibits reduced electrophilic reactivity compared to unsubstituted 2(5H)-furanone derivatives.

Studies on related furanones demonstrate that nucleophilic substitution is a common reaction pathway. For instance, 3,4-dihalo-2(5H)-furanones readily react with a variety of nucleophiles, including amines, phenols, and thiols, leading to substitution at the C4 and C5 positions. nih.govmdpi.com While this compound lacks labile halogen atoms, these studies highlight the general susceptibility of the furanone ring to nucleophilic attack, which in this specific molecule would primarily manifest as ring-opening via attack at the C2 carbonyl. smolecule.com

| Position | Type of Reactivity | Influencing Factors in this compound | Potential Reactions |

| C2 (Carbonyl Carbon) | Electrophilic | Electron-donating methyl groups slightly reduce electrophilicity. | Nucleophilic acyl substitution (leading to ring-opening). smolecule.commdpi.com |

| C3-C4 (Double Bond) | Nucleophilic / Electrophilic | Methyl group at C3 increases electron density. | Electrophilic addition, conjugate (Michael) addition. |

| C5 (Quaternary Carbon) | Electrophilic Center | Steric hindrance from gem-dimethyl groups. | Not a primary site for direct attack unless ring-opening occurs. |

A fundamental aspect of the reactivity of certain 2(5H)-furanones, particularly those with a hydroxyl group at C5, is the dynamic equilibrium between the cyclic lactone form and an open-chain keto acid form. nih.govmdpi.com For 3,4-dihalo-5-hydroxy-2(5H)-furanones, this equilibrium is pH-dependent; the cyclic form dominates in acidic or neutral solutions, while the acyclic carboxylate form is favored under basic conditions. mdpi.com This ring-chain tautomerism is crucial as it can dictate the reaction pathway. For example, some reactions proceed via the acyclic form, allowing for chemical modifications that are not possible on the closed ring. nih.govmdpi.com

While this compound does not possess a C5-hydroxyl group, it can still undergo irreversible ring-opening upon reaction with strong nucleophiles. For instance, attack by nucleophiles like amines or thiols at the C2 carbonyl can break the ester bond, leading to the formation of functionalized carboxylic acid derivatives. smolecule.com The stability of the resulting open-chain product determines whether the reaction is reversible. The gem-dimethyl group at the C5 position provides steric stability to the furanone ring, making it less prone to spontaneous ring-opening compared to unsubstituted analogs.

The synthesis of the related 3,4,5-trimethyl-2(5H)-furanone from 2,3-dimethylmaleic anhydride (B1165640) involves a cyclization step, where a hemiacetal intermediate is reduced to form the stable furanone ring, illustrating a synthetic application of cyclization to form the scaffold. researchgate.net

Beyond ring-chain dynamics, furanones can exhibit other forms of isomerism. Studies on structurally similar 5-fluoroalkyl-3-acetyldihydrofuran-2(3H)-ones have shown that these molecules can exist in a keto-enol tautomeric equilibrium in solution. researchgate.net While the solid state is dominated by the diketo form, in solution, an equilibrium exists between cis-trans isomers and an enol form. researchgate.net This suggests that under certain conditions, this compound could potentially exhibit tautomerism involving the C3-methyl group and the C2-carbonyl, although the C3-C4 double bond makes this less favorable than in saturated systems.

Isomerization can also refer to the rearrangement of the furanone ring itself or its substituents. For instance, the ring-opening and cyclization process in 5-hydroxyfuranones can lead to racemization at the C5 carbon. mdpi.com

Derivatization and Functionalization Strategies for this compound

The modification of this compound is aimed at creating new derivatives with potentially altered properties. These strategies can target either the alkyl substituents or the furanone ring itself.

Direct functionalization of the methyl groups on the furanone ring presents a synthetic challenge due to the relative inertness of C-H bonds. However, principles from related systems suggest potential pathways. In a saturated analog, 4,5,5-trimethyldihydrofuran-2(3H)-one, computational studies indicate that bulky substituents at C5 can direct reactivity toward the less sterically hindered C4 methyl group. smolecule.com This principle of sterically controlled reactivity could potentially be applied to achieve selective functionalization, such as free-radical halogenation or oxidation, on the C3-methyl group of this compound, which is less hindered than the C5-methyl groups.

Functional group interconversions on the 2(5H)-furanone ring are well-documented, particularly for derivatives containing more reactive functional groups like halogens. researchgate.net For example, 3,4-dihalo-2(5H)-furanones are versatile precursors where the halogen atoms can be replaced by various nucleophiles, enabling the synthesis of a wide array of derivatives. researchgate.netresearchgate.net

Although this compound lacks such leaving groups, analogous transformations can be envisioned if the methyl groups were to be replaced by other functionalities during synthesis. A key transformation of the furanone ring itself is the reduction of the lactone carbonyl. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can be reduced to the corresponding γ-lactones (dihydrofuranones) using agents like sodium borohydride (B1222165). nih.govmdpi.com This conversion of the α,β-unsaturated lactone to a saturated lactone significantly alters the electronic properties and reactivity of the molecule.

The synthesis of the related 3,4,5-trimethyl-2(5H)-furanone highlights key functional group transformations used to build the ring system. researchgate.net The process involves the nucleophilic addition of an organometallic reagent (methyllithium) to an anhydride, creating a hemiacetal, which is then reduced to the final furanone. researchgate.net This demonstrates the conversion of carbonyls and a hemiacetal into the stable lactone structure.

| Reaction Type | Reagents/Conditions | Product Type | Relevance to this compound |

| Nucleophilic Substitution | Various Nucleophiles (amines, phenols) | Substituted Furanones | Demonstrates general reactivity of the ring (primarily on halogenated analogs). mdpi.comresearchgate.net |

| Reduction of C=C bond | Catalytic Hydrogenation | Dihydrofuranones (γ-lactones) | Saturates the ring, removing the conjugated system. smolecule.com |

| Reduction of C=O group | NaBH₄, Al(i-PrO)₃ | γ-Lactones | Converts the butenolide to a saturated lactone. nih.govmdpi.com |

| Ring Opening | Strong Nucleophiles (e.g., amines) | Acyclic Carboxylic Acid Derivatives | Breaks the lactone ring to form amides, esters, etc. smolecule.com |

Mechanistic Investigations of this compound Chemical Reactions

Mechanistic studies on furanones, while not always specific to the 3,5,5-trimethyl derivative, provide a framework for predicting its chemical behavior. These investigations often focus on reaction kinetics, thermodynamic parameters, and the real-time monitoring of reactants and products to elucidate reaction pathways.

Kinetic and thermodynamic data are fundamental to understanding the rates and feasibility of chemical reactions involving furanones. While specific data for this compound is limited in publicly available literature, studies on analogous furanone structures offer valuable insights into their reactivity, particularly in atmospheric and thermal decomposition reactions.

Theoretical studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones have calculated reaction barriers and enthalpies. acs.org For instance, the interconversion of these isomers is thought to proceed through an open-ring ketenoic aldehyde intermediate. acs.org In atmospheric chemistry, the reaction of furanones with oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃) is a primary degradation pathway. researchgate.netcopernicus.org The Master Chemical Mechanism (MCM) includes estimated rate coefficients for the reactions of alkyl-substituted furanones with these atmospheric oxidants. copernicus.org The rate of reaction is influenced by the degree of substitution on the double bond, with more substituted furanones reacting faster. copernicus.org

The following tables present kinetic data for reactions of various furanone derivatives, which can serve as a proxy for estimating the reactivity of this compound.

Table 1: Rate Coefficients for Gas-Phase Reactions of Furanones with Atmospheric Oxidants

| Furanone Derivative | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 2(5H)-Furanone | O₃ | 2.2 x 10⁻¹⁹ | copernicus.org |

| Alkyl-substituted furanone (-CH=CR-) | O₃ | 8.0 x 10⁻¹⁹ (generic) | copernicus.org |

| Alkyl-substituted furanone (-CR=CR-) | O₃ | 1.4 x 10⁻¹⁸ (generic) | copernicus.org |

| 2-Methylfuran | NO₃ | (2.26 ± 0.52) x 10⁻¹¹ | researchgate.net |

| 2,5-Dimethylfuran | NO₃ | (1.02 ± 0.31) x 10⁻¹⁰ | researchgate.net |

| 2,3,5-Trimethylfuran | NO₃ | (1.66 ± 0.69) x 10⁻¹⁰ | researchgate.net |

Thermodynamic studies on furanone derivatives have also been conducted. For example, the thermodynamic properties associated with the dissolution of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in various solvents have been calculated using the van't Hoff equation. researchgate.net Such studies help in understanding the compound's solubility and stability in different media, which is crucial for reaction design and product isolation.

Table 2: Thermodynamic Data for a Furanone Isomerization Reaction

| Reaction | Quantity | Value (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| dihydro-5-methylenefuran-2(3H)-one = 5-methyl-2(3H)-furanone | ΔrH° | -8.5 ± 1.1 | Kin | nist.gov |

The progress of chemical reactions involving this compound and its analogs can be effectively monitored using a combination of spectroscopic and chromatographic techniques. These methods allow for the identification and quantification of reactants, intermediates, and products over time, providing crucial data for kinetic and mechanistic analysis.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical transformations. Both ¹H and ¹³C NMR can track the disappearance of signals corresponding to the starting material and the appearance of new signals from the product(s). For example, in the synthesis of related furanones, NMR is routinely used to confirm the structure of intermediates and final products. researchgate.netresearchgate.net The change in the chemical environment of the protons and carbons in the furanone ring and its substituents during a reaction leads to distinct shifts in the NMR spectrum, which can be quantified.

Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds like furanones. mdpi.com In studies of reaction mixtures, GC can separate the components, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns. This technique has been used to follow the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) from the degradation of rhamnose, allowing for the quantification of the product over time. imreblank.ch

High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is another valuable technique. It is used to separate and quantify components in a liquid-phase reaction. For instance, HPLC-MS has been employed to purify and identify furanone derivatives from fungal extracts. mdpi.com The progress of a reaction can be followed by taking aliquots from the reaction mixture at different time intervals, separating the components by HPLC, and quantifying them using the detector response.

The following table summarizes the analytical techniques used for the analysis and monitoring of furanone-related reactions.

Table 3: Analytical Techniques for Monitoring Furanone Reactions

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| GC-MS | Analysis of volatile products from thermal reactions or headspace analysis. | Separation and identification of volatile reactants and products; quantification for kinetic studies. | mdpi.comimreblank.ch |

| HPLC-MS | Monitoring liquid-phase reactions; purification of products. | Separation and quantification of non-volatile reactants, intermediates, and products; structural confirmation. | mdpi.com |

| NMR Spectroscopy | Structural elucidation and reaction monitoring. | Real-time tracking of the conversion of reactants to products by observing changes in chemical shifts and signal intensities. | researchgate.netresearchgate.net |

By employing these techniques, researchers can gain detailed insights into the reaction mechanisms, kinetics, and thermodynamics of chemical transformations involving this compound.

Structure Activity Relationship Sar Studies of 3,5,5 Trimethyl 2 5h Furanone and Its Analogues

Design and Synthesis of 3,5,5-Trimethyl-2(5H)-furanone Analogues

While general methods for synthesizing furanone derivatives are well-established, specific programs dedicated to designing and synthesizing analogues of this compound for SAR studies are not prominently featured in the scientific literature.

The synthesis and study of chiral and stereoisomeric analogues are crucial for understanding biological activity, as stereochemistry can dictate molecular interactions with biological targets. Research into other furanone derivatives has explored the synthesis of optically active compounds, demonstrating the importance of chirality for biological function. researchgate.net For example, studies on other butenolide derivatives have shown that different enantiomers can exhibit varying levels of inhibitory activity against specific enzymes. nih.gov While the this compound molecule itself is achiral, the introduction of substituents during analogue synthesis could create chiral centers, but specific investigations into such analogues are not documented in available research.

Correlation of Structural Features with Biological Activities

Detailed correlations between the specific structural features of this compound analogues and their biological activities are not available due to a lack of targeted studies. The following sections reflect the activities studied for its more prominent isomer, 3,4,5-trimethyl-2(5H)-furanone.

The compound 3,4,5-trimethyl-2(5H)-furanone (TMB) is a known seed germination inhibitor. biosynth.comevitachem.comcambridge.org It has been shown to significantly inhibit the germination of various weed species. mdpi.comcambridge.org Studies on TMB analogues have demonstrated that its inhibitory activity can be sensitive to structural changes. For example, a sulphur analogue, (5RS)-3,4,5-trimethyl-2(5H)-thiophenone, was found to have germination inhibitory activity comparable to TMB itself. researchgate.net In contrast, another structurally related butenolide, (5RS)-5-ethylfuran-2(5H)-one, was found to be approximately 100 times less active, highlighting the importance of the substitution pattern on the furanone ring for this specific biological effect. researchgate.net There are no equivalent published data for this compound.

Certain butenolides derived from plant smoke have been investigated for neuroprotective properties. researchgate.netbiosynth.com Specifically, TMB (3,4,5-trimethyl-2(5H)-furanone) and karrikinolide (KAR1) have been shown to exert neuroprotective effects against monoamine oxidase and acetylcholinesterase. researchgate.netresearchgate.net The synthesis of potent analogues in these studies aimed to enhance these effects. researchgate.net However, specific research correlating the structural features of this compound or its analogues with neuroprotective potency has not been reported.

Comparative Analysis with Related Butenolides (e.g., Karrikinolides)

A comparative analysis primarily involves contrasting the germination inhibitor 3,4,5-trimethyl-2(5H)-furanone (TMB) with the karrikin (KAR) family of germination promoters, which are also butenolides found in plant smoke. researchgate.netconicet.gov.ar

A specific comparative analysis of this compound with karrikinolides is absent from the literature, as its biological activity in this context has not been established.

Structural Homologies and Heterogeneities

The core of this compound is a five-membered lactone (cyclic ester) ring known as a furanone or butenolide ring. ontosight.airesearchgate.net Its identity and activity are defined by the three methyl groups attached to this core. The study of its analogues, which share the furanone scaffold but differ in the substitution pattern, provides insight into the structural requirements for specific biological activities.

A significant portion of research in this area has focused on compounds isolated from plant-derived smoke, which contains a variety of furanones that can either promote or inhibit seed germination. researchgate.netmdpi.com The most notable analogues for comparative study include its isomer, 3,4,5-trimethyl-2(5H)-furanone (TMB), and the germination-promoting karrikins, such as karrikinolide (KAR1). researchgate.netresearchgate.net

Key structural differences and similarities are outlined below:

This compound : Features a methyl group at position C3 and two methyl groups at position C5 of the furanone ring. ontosight.ainih.gov

3,4,5-trimethyl-2(5H)-furanone (TMB) : An isomer of the target compound, TMB possesses methyl groups at positions C3, C4, and C5. researchgate.netresearchgate.net This compound is a well-documented germination inhibitor found in plant smoke. researchgate.netmdpi.com

Karrikinolide (KAR1) : While it also contains a butenolide ring, KAR1 is structurally more complex, featuring a second, fused pyran ring. mdpi.comresearchgate.net This bicyclic structure is a key feature for its potent germination-promoting activity. mdpi.com

Other Furanone Analogues : Simpler analogues like 5,5-dimethylfuran-2(5H)-one and (5RS)-5-ethylfuran-2(5H)-one have also been isolated from smoke and show inhibitory activity, demonstrating that even minor changes to the substituents on the furanone ring can modulate biological effects. mdpi.comresearchgate.net

The table below summarizes the structural characteristics of this compound and its key analogues.

| Compound Name | Core Structure | Key Substituents | Primary Activity in Seed Germination |

| This compound | Furanone (Butenolide) | Methyl groups at C3, C5, C5 | Identified in plants; furanone class known for diverse bioactivities. sciltp.com |

| 3,4,5-trimethyl-2(5H)-furanone (TMB) | Furanone (Butenolide) | Methyl groups at C3, C4, C5 | Inhibitory. researchgate.netmdpi.comresearchgate.net |

| Karrikinolide (KAR1) | Fused Furanone-Pyran | Methyl group on the pyran ring | Promotory. mdpi.comresearchgate.net |

| 5,5-dimethylfuran-2(5H)-one | Furanone (Butenolide) | Two methyl groups at C5 | Inhibitory. mdpi.comresearchgate.net |

| (5RS)-5-ethylfuran-2(5H)-one | Furanone (Butenolide) | Ethyl group at C5 | Inhibitory (less active than TMB). researchgate.net |

Antagonistic and Synergistic Interactions in Plant Signaling

The compounds within plant-derived smoke often exhibit a "dual regulatory" effect on processes like seed germination, which arises from the interplay of promoting and inhibiting molecules. mdpi.comconicet.gov.ar The furanone class of compounds, including analogues of this compound, are central to these interactions.

Research has extensively documented the antagonistic relationship between the germination inhibitor 3,4,5-trimethyl-2(5H)-furanone (TMB) and the promoter karrikinolide (KAR1). researchgate.netacs.org When applied together, TMB significantly reduces the potent germination-stimulating effect of KAR1. researchgate.netmdpi.com This opposition is a critical ecological mechanism in post-fire environments, where the balance of these compounds can regulate seedling emergence. researchgate.netacs.org The inhibitory action of TMB has been clearly demonstrated in light-sensitive lettuce seeds, where it suppresses the high germination levels typically induced by KAR1. mdpi.comresearchgate.net

Beyond direct chemical antagonism, interactions with soil microbes can also influence plant responses. A study investigating the effects of a plant growth-promoting rhizobacterium (Bacillus licheniformis) alongside smoke-derived compounds on okra plants revealed complex interactions. While both the bacterium and KAR1 individually promoted shoot biomass, their combined application resulted in an antagonistic effect on plant growth. Conversely, the bacterium appeared to provide a synergistic benefit when combined with the inhibitor TMB, alleviating the negative effects TMB had on plant growth. conicet.gov.ar

The table below details the observed interactions involving these furanone compounds in plant signaling contexts.

| Interacting Components | Biological Context | Observed Interaction | Outcome |

| 3,4,5-trimethyl-2(5H)-furanone (TMB) + Karrikinolide (KAR1) | Seed Germination (e.g., Lettuce) | Antagonism | TMB significantly reduces the germination-promoting activity of KAR1. researchgate.netresearchgate.netresearchgate.net |

| Karrikinolide (KAR1) + Bacillus licheniformis | Okra Plant Growth | Antagonism | The combined application resulted in less growth promotion than individual treatments. conicet.gov.ar |

| 3,4,5-trimethyl-2(5H)-furanone (TMB) + Bacillus licheniformis | Okra Plant Growth | Synergism / Alleviation | The bacterial inoculum mitigated the inhibitory growth effects of TMB. conicet.gov.ar |

These findings highlight that the ultimate biological effect of furanones like this compound is not solely dependent on its own structure but also on its interaction with other signaling molecules and beneficial microbes in the environment.

Advanced Analytical Methodologies for 3,5,5 Trimethyl 2 5h Furanone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 3,5,5-trimethyl-2(5H)-furanone, enabling its separation from complex mixtures prior to detection and quantification. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and affinity for a stationary phase within a capillary column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allows for highly confident identification.

GC-MS has been utilized in non-targeted screening approaches, for instance, in the analysis of organic compounds in plastic leachates, where this compound was identified as a component. oup.com The retention characteristics of a compound, often expressed as a Kovats retention index, provide an additional layer of identification. For this compound, a Kovats retention index of 2074 has been reported on a standard polar column. nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions that are crucial for its identification. The molecular ion (M+) peak may be observed, but often the most intense peak (base peak) corresponds to a stable fragment.

| Parameter | Value/Description |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) |

| Kovats Retention Index | 2074 (Standard Polar Column) nih.gov |

| Key Mass-to-Charge Ratios (m/z) | 111 (Top Peak), other significant peaks may be present nih.gov |

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For furanone analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com

When coupled with a mass spectrometer, the technique becomes liquid chromatography-mass spectrometry (LC-MS), which combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. mdpi.com This is particularly useful for analyzing complex samples and achieving low detection limits. The mobile phase often includes additives like formic acid or acetic acid to improve chromatographic peak shape and enhance ionization for MS detection. sielc.commdpi.com While specific HPLC methods for this compound are not extensively detailed in the literature, general methods for furanone analysis provide a strong foundation.

| Parameter | Typical Conditions for Furanone Analysis |

| Technique | HPLC, LC-MS |

| Column Type | Reversed-Phase (e.g., C18, Zorbax ODS) researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with acid modifiers (e.g., formic acid, phosphoric acid) sielc.commdpi.com |

| Detection | UV (e.g., 280-290 nm for some furanones), Mass Spectrometry (MS) researchgate.netmdpi.comacs.org |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the de novo structural elucidation of molecules and for confirming the identity of known compounds like this compound. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show three distinct signals: a singlet for the vinylic proton on C4, a singlet for the methyl group attached to C3, and a singlet for the two equivalent methyl groups at the C5 position.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon (C2), the two olefinic carbons (C3 and C4), the quaternary C5 carbon, and the three methyl carbons. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 5.5 - 6.0 | Singlet | Vinylic H at C4 |

| ¹H | 1.8 - 2.2 | Singlet | -CH₃ at C3 |

| ¹H | 1.2 - 1.6 | Singlet | Two -CH₃ at C5 |

| ¹³C | 170 - 175 | Singlet | C=O at C2 |

| ¹³C | 150 - 160 | Singlet | Olefinic C at C3 |

| ¹³C | 115 - 125 | Singlet | Olefinic C at C4 |

| ¹³C | 80 - 90 | Singlet | Quaternary C at C5 |

| ¹³C | 20 - 30 | Singlet | Methyls at C5 |

| ¹³C | 10 - 15 | Singlet | Methyl at C3 |

Note: The chemical shift values are estimates based on typical values for similar furanone structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. For this compound, the molecular formula is C₇H₁₀O₂. HRMS can confirm this composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). mdpi.com This technique is crucial for confirming the identity of novel compounds or verifying standards.

| Parameter | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Nominal Mass | 126 amu |

| Calculated Monoisotopic Mass | 126.06808 Da |

| Technique Utility | Confirms elemental composition by providing a highly accurate mass measurement. mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

IR Spectroscopy: This technique measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the α,β-unsaturated lactone ring. Other characteristic bands would include those for the C=C double bond stretch and C-O bond stretches.

UV-Vis Spectroscopy: This method provides information about electronic transitions within a molecule. The conjugated system of the α,β-unsaturated lactone in this compound is expected to absorb UV light, resulting in a characteristic absorption maximum (λmax) corresponding to a π → π* electronic transition.

| Spectroscopy Type | Expected Absorption Region | Assignment of Functional Group |

| Infrared (IR) | ~1740-1760 cm⁻¹ | C=O stretch (α,β-unsaturated γ-lactone) |

| Infrared (IR) | ~1650-1680 cm⁻¹ | C=C stretch |

| Infrared (IR) | ~1100-1300 cm⁻¹ | C-O stretches |

| Ultraviolet-Visible (UV-Vis) | ~210-230 nm | π → π* transition |

Advanced Sample Preparation and Extraction Techniques

Dynamic headspace extraction is a powerful technique for the analysis of volatile organic compounds (VOCs), such as this compound, from solid or liquid samples. gerstelus.comgcms.cz Unlike static headspace analysis, which samples a fixed volume of vapor in equilibrium with the sample, the dynamic method provides a more exhaustive extraction. scioninstruments.comgerstelus.com This is achieved by continuously sweeping the headspace above the sample with an inert gas (e.g., helium or nitrogen). gerstelus.comgcms.cz The volatile compounds released from the sample matrix are carried by the gas stream onto a sorbent trap, where they are concentrated. gcms.cz Following the trapping phase, the analytes are thermally desorbed from the trap and transferred to a gas chromatograph (GC) for separation and analysis. gerstelus.com

This technique offers superior sensitivity and lower detection limits compared to static methods because it actively removes analytes from the headspace, shifting the equilibrium and promoting further release from the sample. gerstelus.comgerstelus.com The efficiency of dynamic headspace extraction is influenced by several key parameters, including the type of sorbent material, purge gas flow rate, extraction time, and temperature. chromatographyonline.com For instance, a study on the analysis of furan (B31954) in coffee demonstrated that dynamic headspace extraction detected approximately 30 times more of the target compound compared to a static method using the same sample size. gcms.cz The selection of an appropriate adsorbent is critical; materials like Tenax® TA are commonly used for trapping volatile compounds. gerstelus.comgcms.cz

The table below outlines typical parameters that are optimized for the dynamic headspace extraction of volatile flavor compounds.

| Parameter | Description | Typical Range/Options | Rationale |

| Incubation Temperature | The temperature at which the sample is held to promote the release of volatile compounds into the headspace. | 40 - 100 °C | Higher temperatures increase the vapor pressure of analytes, enhancing their release from the sample matrix. gcms.cz |

| Purge Gas | An inert gas used to sweep the headspace and carry analytes to the trap. | Helium, Nitrogen | The gas must be inert to prevent reactions with the sample or analytes. |

| Purge Flow Rate | The rate at which the purge gas flows through the sample vial's headspace. | 20 - 100 mL/min | An optimized flow rate ensures efficient transfer of volatiles without being too fast to prevent effective trapping. chromatographyonline.comgcms.cz |

| Purge Time/Volume | The total duration or volume of gas passed through the headspace. | 5 - 20 min | Longer times allow for more exhaustive extraction of semi-volatile compounds. gcms.czfda.gov |

| Sorbent Trap Material | The material packed into the trap to adsorb and concentrate the volatile analytes. | Tenax® TA, Carbopack™, Multi-bed sorbents | The choice depends on the volatility and polarity of the target analytes. Tenax® is effective for a wide range of volatiles. gerstelus.comfda.gov |

| Desorption Temperature | The temperature at which the trap is heated to release the captured analytes for GC analysis. | 250 - 280 °C | Must be high enough to ensure complete and rapid desorption of analytes without causing thermal degradation. gcms.czgcms.cz |

This table presents a generalized overview of parameters for dynamic headspace extraction of volatile compounds.

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level compounds in complex matrices. nih.gov This methodology overcomes challenges like analyte loss during sample preparation and matrix-induced signal suppression or enhancement in mass spectrometry. researchgate.net The core principle of SIDA involves adding a known quantity of an isotopically labeled version of the target analyte—in this case, a stable isotope-labeled this compound—to the sample at the very beginning of the analytical procedure. nih.gov

This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled (native) analyte. frontiersin.org Consequently, it experiences the same losses during extraction, cleanup, and derivatization, and exhibits the same response to matrix effects during analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved, irrespective of variations in sample recovery.

The table below illustrates the key components of a SIDA method, using the quantification of sotolon as a representative example for furanone analysis.

| Component | Description | Example (Sotolon Analysis) | Reference |

| Analyte | The native (unlabeled) compound of interest to be quantified. | 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | nih.gov |

| Labeled Standard | The stable isotope-labeled version of the analyte used as an internal standard. | [¹³C]-sotolone or [²H]-sotolone | nih.gov |

| Extraction Solvent | The solvent used to extract both the analyte and the labeled standard from the sample matrix. | Diethyl ether | nih.gov |

| Analytical Technique | The instrumentation used for separation and detection. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Quantification Ions (m/z) | Specific mass-to-charge ratios monitored for the analyte and the labeled standard in the mass spectrometer. | Analyte (Sotolon): m/z 128; Labeled Standard: e.g., m/z 129 or higher | nih.gov |

| Result | The accurate concentration of the analyte in the original sample. | ~10 μg/kg in fresh walnuts | nih.gov |

This table is based on research findings for sotolon, a structurally related furanone, to illustrate the principles of SIDA.

Solvent extraction is a fundamental and widely used technique for isolating compounds from solid or liquid matrices based on their differential solubilities in two immiscible liquid phases. dartmouth.educolumbia.edu For a moderately polar compound like this compound, the selection of an appropriate solvent is critical to ensure efficient extraction from the sample material. researchgate.net The choice of solvent is guided by the principle of "like dissolves like," where a solvent with a polarity similar to the target analyte will provide the best solubility. libretexts.org

Common solvent extraction methods include liquid-liquid extraction (LLE), Soxhlet extraction, and accelerated solvent extraction (ASE). researchgate.netorganomation.com In LLE, a sample (often aqueous) is mixed with an immiscible organic solvent in a separatory funnel. libretexts.org The target analyte partitions from the initial phase into the organic solvent, which is then separated. dartmouth.edu Repeating this process multiple times with fresh portions of the organic solvent maximizes recovery. libretexts.org Solvents such as diethyl ether, ethyl acetate (B1210297), and dichloromethane (B109758) are frequently employed for extracting compounds of intermediate polarity from aqueous solutions. dartmouth.educolumbia.edu

Research on the extraction of lactones and related flavor compounds has utilized various solvents, highlighting their effectiveness. For instance, in the workup procedures for synthesizing or isolating furanones, solvents like diethyl ether and ethyl acetate are commonly used to extract the product from reaction mixtures or natural sources. nih.gov The efficiency of these extractions can be enhanced by modern techniques like Accelerated Solvent Extraction, which uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

The following table details common solvents used for the extraction of furanones and related natural products, along with their relevant properties.

| Solvent | Chemical Formula | Boiling Point (°C) | Density (g/mL) | Polarity | Application Notes |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | Low | Commonly used for LLE of moderately polar organic compounds. Forms a top layer with water. libretexts.orgpitt.edu |

| Ethyl Acetate | CH₃COOC₂H₅ | 77.1 | 0.902 | Medium | A versatile solvent for extracting a wide range of natural products, including lactones. columbia.edu |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | Medium | Effective for extracting many organic compounds; its higher density means it forms the bottom layer with water. columbia.edu |

| Hexane | C₆H₁₄ | 69.0 | 0.655 | Very Low | Primarily used for extracting nonpolar compounds; often used in conjunction with more polar solvents. organomation.com |

This table provides information on common solvents and their general applicability in the extraction of organic compounds like furanones.

Mechanistic Studies of 3,5,5 Trimethyl 2 5h Furanone S Molecular Interactions

Investigation of Molecular Targets and Receptor Binding

Understanding the specific proteins and receptors that 3,5,5-trimethyl-2(5H)-furanone interacts with is crucial to elucidating its mode of action. Studies have explored its engagement with components of plant signaling pathways.

While direct enzymatic inhibition studies on this compound are not extensively documented, its activity is often contextualized by its structural similarity to other furanones found in plant-derived smoke that modulate plant growth. A closely related isomer, 3,4,5-trimethyl-2(5H)-furanone, is a known seed germination inhibitor researchgate.netnih.govresearchgate.net. This compound has been shown to antagonize the germination-promoting effects of karrikinolide (KAR1), a key signaling molecule involved in post-fire plant regeneration researchgate.netmdpi.com. This suggests an interaction with the karrikin signaling pathway, which functions in a manner analogous to plant hormone pathways to regulate seed dormancy and seedling development mdpi.com. The inhibitory action of these trimethylated furanones on germination implies a potential role in modulating the activity of regulatory proteins within this pathway researchgate.netmdpi.com.

The primary putative receptor for butenolide compounds like trimethyl-2(5H)-furanones in plants is the α/β-hydrolase protein KARRIKIN INSENSITIVE 2 (KAI2) mdpi.comnih.gov. KAI2 is a key component of the karrikin signaling pathway and is responsible for perceiving karrikin signals to initiate downstream responses mdpi.com.

Computational studies have been employed to investigate the direct interaction between a trimethyl-2(5H)-furanone and the KAI2 receptor. A molecular docking analysis predicted that the furanone molecule fits within the ligand-binding pocket of the KAI2 receptor, forming a number of specific, stabilizing interactions with key amino acid residues researchgate.net. These interactions, detailed in the table below, anchor the molecule within the receptor's active site, which is the necessary first step in initiating a biological response researchgate.net. The bond distances indicate a strong potential for binding and subsequent modulation of the receptor's activity researchgate.net.

Table 1: Predicted Interactions between Trimethyl-2(5H)-furanone and Karrikin Receptor (KAI2) Residues This table details the specific amino acid residues within the KAI2 receptor's binding pocket that are predicted to interact with a trimethyl-2(5H)-furanone ligand, based on a molecular docking simulation. The bond distance represents the calculated proximity between the ligand and the amino acid, with shorter distances indicating stronger potential interactions.

| Interacting Amino Acid | Bond Distance (Å) researchgate.net |

|---|---|

| Asp⁵⁰⁴ | 1.260 |

| Phe⁵³¹ | 1.401 |

| Trp⁴⁹⁰ | 1.403 |

| Tyr⁴⁸⁷ | 1.405 |

| Ser⁵¹² | 1.426 |

| Val⁵²⁶ | 1.527 |

| Pro⁵²⁰ | 1.532 |

| Gln⁵⁰⁹ | 1.534 |

| Ala⁴⁹⁵ | 1.537 |

| Lys⁴⁸⁸ | 1.542 |

| Ile⁵³⁰ | 1.550 |

| Leu⁵³⁹ | 1.552 |

| Cys⁴⁹¹ | 1.813 |

| Met⁵¹⁸ | 1.813 |

Cellular and Subcellular Effects of this compound

Direct transcriptomic and proteomic studies specifically investigating the effects of this compound are limited. However, the compound was identified as a leachate from polyethylene (B3416737) terephthalate (B1205515) (PET) plastic in a study that performed meta-transcriptomic analysis on marine microbial communities, though a specific response to the compound was not detailed oup.com.

Insights can be drawn from studies on related furanones and the pathways they modulate. For instance, transcriptomic analysis in lettuce seeds revealed that the inhibitory 3,4,5-trimethyl-2(5H)-furanone up-regulated genes associated with the plant hormone abscisic acid and seed dormancy mdpi.com. Conversely, the germination promoter KAR1 suppressed these same transcripts mdpi.com. This opposing effect on gene expression at the transcript level provides a potential model for how this compound may exert its biological effects, likely by altering the expression of genes involved in key developmental or metabolic pathways.

Evidence strongly suggests that this compound influences the karrikin signal transduction pathway in plants. This pathway is initiated by the binding of a ligand to the KAI2 receptor nih.gov. This binding event is believed to cause a conformational change in KAI2, allowing it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) mdpi.com. The resulting KAI2-MAX2 complex functions as part of an SCF-type E3 ubiquitin ligase, which targets specific repressor proteins—members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family—for degradation by the 26S proteasome nih.gov. The degradation of these SMXL repressor proteins de-represses downstream target genes, leading to a physiological response such as changes in seed germination or seedling morphology mdpi.comnih.gov. By binding to the KAI2 receptor, this compound can enter and modulate this signaling cascade, likely acting as an antagonist that prevents the degradation of SMXL proteins, thereby reinforcing a state of dormancy mdpi.comresearchgate.net.

Theoretical and Computational Approaches to Molecular Mechanisms

In the absence of extensive empirical data, theoretical and computational methods provide valuable insights into the molecular mechanisms of this compound.

Molecular docking is a primary computational tool used to predict and analyze the interaction between a ligand, such as this compound, and a target protein semanticscholar.orgjbcpm.com. As previously discussed, docking simulations have been performed to model the binding of a trimethyl-2(5H)-furanone within the active site of the KAI2 receptor researchgate.net. These in silico models have been instrumental in identifying the specific amino acid residues that form the binding pocket and in characterizing the nature of the interactions. The simulations revealed a binding pose stabilized by interactions with a range of amino acids, including Asp⁵⁰⁴, Phe⁵³¹, Trp⁴⁹⁰, and Tyr⁴⁸⁷ researchgate.net. Such computational analyses allow researchers to formulate specific hypotheses about which structural features of the furanone are critical for binding and activity. This information can guide further experimental studies, such as site-directed mutagenesis of the receptor, to validate the importance of these predicted interactions.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This is often used to predict the binding of a small molecule (ligand) to the active site of a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability and dynamics of the interaction.

A review of the scientific literature indicates a lack of specific studies performing molecular docking and molecular dynamics simulations for this compound. While research exists on other furanone derivatives, detailing their interactions with various biological targets, such specific computational analyses for this compound have not been published. Such studies would be valuable in elucidating its potential biological targets and understanding the key molecular interactions that might govern its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds based on their structural features. The development of a QSAR model involves a dataset of compounds with known activities and a set of molecular descriptors that characterize the physicochemical properties of the molecules.

There are no published QSAR models specifically developed for or including this compound. The creation of such a model would require a dataset of structurally related furanone compounds with measured biological activity against a specific target. By analyzing the structural properties that contribute to this activity, a predictive QSAR model could be established. This would enable the virtual screening of similar compounds and the design of new derivatives with potentially enhanced activity. The absence of such studies for this compound highlights an area for future research.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on This compound that adheres to the specific advanced research topics outlined in the user's request. The existing body of research extensively covers a different chemical isomer, 3,4,5-trimethyl-2(5H)-furanone , particularly in the areas of agriculture and ecology that align with the provided outline.

Key Findings from Literature Search:

Isomer-Specific Research: The search for information on agricultural applications, seed germination, fire ecology, and therapeutic potential consistently leads to studies on 3,4,5-trimethyl-2(5H)-furanone (CAS No. 33488-51-6). This compound, often referred to as trimethylbutenolide (TMB), is a known seed germination inhibitor found in plant-derived smoke. researchgate.netnih.govbiosynth.com Research has focused on its role in antagonizing the germination-promoting effects of other smoke-derived compounds like karrikins. researchgate.net

Limited Data on this compound: For the specified compound, This compound (CAS No. 50598-50-0), the available scientific literature is sparse and does not address the requested topics of agricultural applications, broader therapeutic potentials, or the development of chemical probes.

Identified Occurrences: The primary mentions of This compound in the literature identify it as:

A volatile or aroma compound found in roasted hazelnuts. thegoodscentscompany.com

A chemical compound detected in the blood of laboratory mice in metabolic studies. thegoodscentscompany.com

An organic component found in leachates from PET (polyethylene terephthalate) plastics.

There is insufficient scientific data to construct a detailed and accurate article on the "Advanced Research Perspectives and Future Directions for this compound" following the user's outline. The specific research areas of interest, such as precision regulation of seed germination and its role in fire ecology, are well-documented but are associated with the isomer 3,4,5-trimethyl-2(5H)-furanone . Fulfilling the request for the specified compound would require speculation beyond the available scientific evidence.

Therefore, no article can be provided for This compound covering the requested sections and subsections.

Advanced Research Perspectives and Future Directions for 3,5,5 Trimethyl 2 5h Furanone

Emerging Research Areas and Unexplored Scientific Questions

The scientific community's understanding of 3,5,5-trimethyl-2(5H)-furanone, while established in certain areas, is on the cusp of significant expansion. The compound presents a number of compelling, yet largely unexplored, avenues for research. These emerging areas of investigation promise to reveal deeper insights into its environmental lifecycle, potential for sustainable production, and its intricate roles in ecological interactions. The following sections delve into the key unanswered questions and future research directions that are poised to shape our comprehension of this furanone derivative.

A significant gap in the current knowledge base for this compound is a comprehensive understanding of its metabolic and environmental degradation. While it has been identified as a leachate from plastics like polyethylene (B3416737) terephthalate (B1205515) (PET), its ultimate fate in various ecosystems remains largely uncharacterized oup.com. Research has shown that microbial communities in marine environments are altered by the presence of such leachates, suggesting that microorganisms may utilize compounds like this compound as a carbon source oup.com. However, the specific catabolic pathways, the enzymes involved, and the resulting breakdown products are unknown.

Future research should focus on:

Identifying Microbial Degraders: Isolating and identifying specific bacterial and fungal strains capable of metabolizing this compound. Studies on plastic leachates have identified genera such as Coniochaeta, Fusarium, Alcanivorax, and Pseudomonas as putative plastic degraders, which could be starting points for investigation oup.com.

Elucidating Metabolic Pathways: Utilizing techniques like stable isotope labeling, metabolomics, and genomic analysis to map the complete biochemical pathways for its degradation. This would involve identifying intermediate metabolites and the specific enzymes responsible for breaking down the furanone ring and its substituent groups.

Investigating Abiotic Degradation: Determining the role of abiotic factors such as photolysis, hydrolysis, and oxidation in the environmental degradation of the compound. Studies on the atmospheric degradation of a related compound, 3-methylfuran (B129892), have shown that reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals lead to ring-opening and the formation of various products, suggesting that similar oxidative processes could be relevant for this compound researchgate.netcopernicus.org.

A summary of potential degradation research areas is presented below.

| Research Area | Key Objectives | Potential Methodologies | Relevant Precedent |

| Biodegradation | Isolate and identify microbial strains that degrade the compound. | Enrichment cultures, 16S rRNA and ITS sequencing. | Identification of putative plastic-degrading genera (Fusarium, Pseudomonas) in environments with plastic leachates oup.com. |

| Metabolic Pathway Elucidation | Map the enzymatic steps and intermediate products of degradation. | Stable isotope tracing (e.g., ¹³C labeling), GC-MS/LC-MS metabolomics, enzyme assays. | Studies on the metabolic transformation of other cyclic compounds like 3,5,5-trimethylcyclohexanone nih.gov. |

| Abiotic Degradation | Determine the impact of light, water, and atmospheric oxidants on the compound's stability. | Controlled laboratory experiments simulating environmental conditions (e.g., UV exposure, varying pH), kinetic studies. | Atmospheric degradation studies of 3-methylfuran show reaction with OH and NO₃ radicals researchgate.netcopernicus.org. |

Current synthetic routes to furanone derivatives often rely on traditional chemical methods that may involve harsh reagents, multi-step processes, and the generation of waste. For instance, a known synthesis for a related compound, 3,4,5-trimethyl-2(5H)-furanone, utilizes methyllithium (B1224462) and sodium borohydride (B1222165) nih.govresearchgate.net. While effective, such methods highlight the need for more sustainable and environmentally friendly alternatives. The principles of green chemistry offer a roadmap for future synthetic research.

Emerging research should explore:

Green Catalysis: The use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, has been shown to be an efficient method for synthesizing other furanones, offering advantages like catalyst recyclability and reduced waste rsc.org.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or propylene (B89431) carbonate can significantly reduce the environmental impact of synthesis researchgate.net. Research on the synthesis of other 3,4,5-trisubstituted furan-2-ones has demonstrated the viability of this approach researchgate.net.

Biocatalysis and Biosynthesis: A largely unexplored frontier is the use of enzymes or whole-cell microbial systems for the production of this compound. Biocatalytic routes could offer high specificity under mild reaction conditions, minimizing byproducts and energy consumption.

The table below outlines potential green chemistry approaches for future synthesis.

| Approach | Principle | Potential Advantages | Example in Related Syntheses |

| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst reusability, simplified purification, reduced waste streams. | Efficient synthesis of 5-hydroxy-2(5H)-furanone using a titanium silicate molecular sieve rsc.org. |

| Green Solvents | Employing environmentally benign solvents like ionic liquids or bio-derived solvents. | Low volatility, reduced toxicity, potential for improved reaction rates and selectivity. | Use of propylene carbonate for the synthesis of 3,4,5-trisubstituted furan-2-one derivatives at room temperature researchgate.net. |

| Biocatalysis | Utilizing enzymes or engineered microorganisms to perform specific chemical transformations. | High stereo- and regioselectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalysts. | Currently unexplored for this specific compound, but a major area of green chemistry research ejcmpr.com. |

Furanones are recognized as important molecules in chemical ecology, often acting as signaling molecules in both intra- and inter-species communication nih.gov. They can function as quorum sensing inhibitors, antimicrobial agents, and pheromones nih.govnih.gov. The specific role of this compound in these ecological interactions is almost entirely unknown and represents a rich field for future discovery.

The observation that this compound, as a component of plastic leachate, can significantly alter the composition of marine microbial communities is a compelling starting point oup.com. This finding indicates that the compound can influence the success and proliferation of different microbial species, a hallmark of a chemical mediator. For example, its presence in certain leachates was associated with a high abundance of bacteria from the family Halomonadaceae oup.com.

Future research directions include:

Quorum Sensing Modulation: Investigating whether this compound can interfere with bacterial quorum sensing pathways. Many furanone derivatives are known to inhibit biofilm formation by disrupting cell-to-cell communication in both Gram-positive and Gram-negative bacteria nih.govmdpi.com.

Allelopathic and Antimicrobial Activity: Screening the compound for activity against a wide range of microorganisms (bacteria, fungi, algae) and plants to determine if it has allelopathic properties that could structure ecological communities.